2-Chloro-1-(quinolin-8-yl)ethanone
Overview
Description
2-Chloro-1-(quinolin-8-yl)ethanone is a chemical compound with the molecular formula C11H8ClNO and a molecular weight of 205.64 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(quinolin-8-yl)ethanone typically involves the reaction of 8-hydroxyquinoline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using microwave irradiation and specific catalysts to enhance the reaction rate and yield . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(quinolin-8-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Aminoquinoline, thioquinoline derivatives.
Oxidation Reactions: Quinoline-8-carboxylic acid.
Reduction Reactions: Quinoline-8-ethanol.
Scientific Research Applications
2-Chloro-1-(quinolin-8-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1-(quinolin-8-yl)ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogenous base with a similar structure but lacks the chloro and ethanone groups.
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
2-Chloro-1-(quinolin-8-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
129486-81-3 |
---|---|
Molecular Formula |
C11H8ClNO |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-chloro-1-quinolin-8-ylethanone |
InChI |
InChI=1S/C11H8ClNO/c12-7-10(14)9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2 |
InChI Key |
DQVZSJJKBMELPE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)C(=O)CCl)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)CCl)N=CC=C2 |
Synonyms |
Ethanone, 2-chloro-1-(8-quinolinyl)- |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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